N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, compounds similar to this compound are investigated for their potential as therapeutic agents.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of this compound is serine/threonine-protein kinase . This enzyme is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to the active site of the enzyme. This interaction could inhibit the enzyme’s activity, leading to cell cycle arrest and activation of DNA repair mechanisms .
Biochemical Pathways
The compound’s action affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival. The compound’s interaction with serine/threonine-protein kinase, a key component of this pathway, can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These changes can affect cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds with a quinoline scaffold are generally well-absorbed and distributed throughout the body . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The result of the compound’s action at the molecular level is the inhibition of serine/threonine-protein kinase activity, leading to changes in cell signaling and potentially inducing cell cycle arrest . At the cellular level, this could result in decreased cell proliferation and increased DNA repair .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability
Future Directions
Piperidine derivatives, which this compound is a part of, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for further exploration and development of these compounds in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the quinoline ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound for many derivatives with diverse biological activities.
Piperidine derivatives: Often explored for their pharmacological properties.
Uniqueness
N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[4-(3-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYTTCQFFQUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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